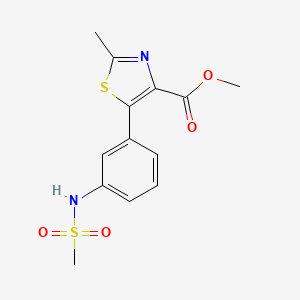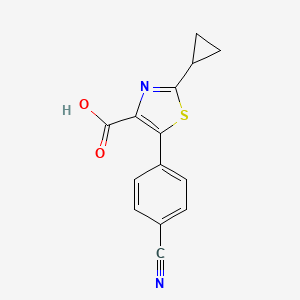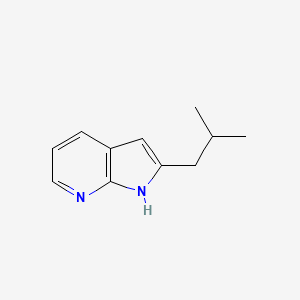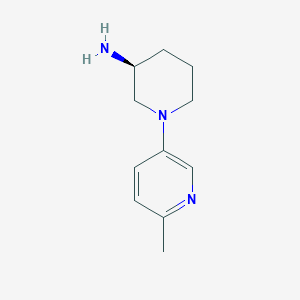
(S)-1-(6-Methylpyridin-3-yl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 6-methyl-3-pyridyl group at the 1-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridyl Group: The 6-methyl-3-pyridyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-(3-pyridyl)piperidin-3-amine: Lacks the methyl group at the 6-position of the pyridyl ring.
(3S)-1-(6-methyl-2-pyridyl)piperidin-3-amine: Has the methyl group at the 2-position instead of the 3-position.
(3S)-1-(6-methyl-4-pyridyl)piperidin-3-amine: Has the methyl group at the 4-position instead of the 3-position.
Uniqueness
The presence of the 6-methyl-3-pyridyl group in (3S)-1-(6-methyl-3-pyridyl)piperidin-3-amine imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence its binding affinity, selectivity, and overall biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C11H17N3 |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(3S)-1-(6-methylpyridin-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C11H17N3/c1-9-4-5-11(7-13-9)14-6-2-3-10(12)8-14/h4-5,7,10H,2-3,6,8,12H2,1H3/t10-/m0/s1 |
Clave InChI |
NJEINQVKHVBSGP-JTQLQIEISA-N |
SMILES isomérico |
CC1=NC=C(C=C1)N2CCC[C@@H](C2)N |
SMILES canónico |
CC1=NC=C(C=C1)N2CCCC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


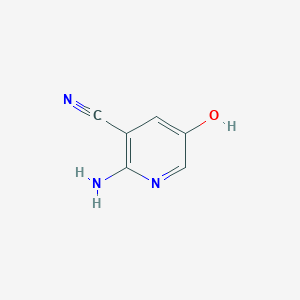
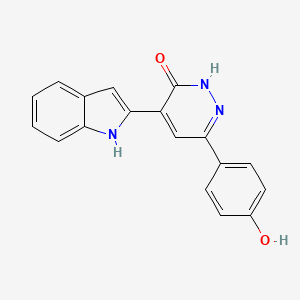
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)

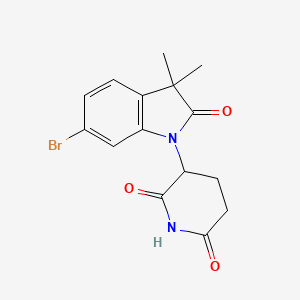
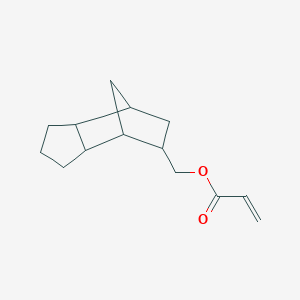
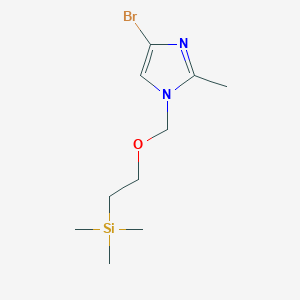

![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
